Bienvenue dans la boutique en ligne BenchChem!

alpha-Ergocryptine mesylate

Prolactin inhibition Dopamine D2 receptor Ergot alkaloid pharmacology

α-Ergocryptine mesylate is the essential unhydrogenated ergopeptine precursor for bromocriptine semi-synthesis. Unlike brominated derivatives, this native alkaloid retains vasoactive and uterotonic properties for integrated prolactin suppression studies. Its distinct α-stereochemistry ensures receptor pharmacology fidelity and serves as the reference standard for Bromocriptine Impurity B. The mesylate salt provides crystalline stability for synthetic workflows. Verify stereochemistry before substituting with any other ergot alkaloid.

Molecular Formula C33H45N5O8S
Molecular Weight 671.8 g/mol
CAS No. 2706-66-3
Cat. No. B1200633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ergocryptine mesylate
CAS2706-66-3
Synonymsalpha-ergocryptine
ergocryptine
ergocryptine citrate, (5'alpha)-isomer
ergocryptine mesylate
ergocryptine monomethanesulfonate, (5'alpha)-isomer
ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocryptine phosphate, (5'alpha)-isomer
ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer
ergocryptine tartrate, (5'alpha)-isomer
ergocryptine, (5'alpha(S),8alpha)-isomer
ergocryptine, (5'alpha,8alpha)-isomer
ergokryptin
Molecular FormulaC33H45N5O8S
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O
InChIInChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1
InChIKeyLVANISFDPWIHDR-DRHOTACKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ergocryptine Mesylate (CAS 2706-66-3): Structural Identity and Pharmacological Baseline


Alpha-Ergocryptine mesylate is the methanesulfonate salt of α-ergocryptine, a naturally occurring ergopeptine alkaloid belonging to the lysergamide class [1]. It is isolated from ergot (Claviceps purpurea) or fermentation broth and serves as the primary precursor for the semi-synthetic derivative bromocriptine (2-bromo-α-ergocryptine) [2]. The compound exhibits agonist activity at dopamine D2 receptors and has been studied for prolactin suppression and dopaminergic modulation [3]. Its molecular formula as the mesylate salt is C33H45N5O8S (MW: 671.8 g/mol) .

Why Alpha-Ergocryptine Mesylate Cannot Be Interchanged with Its Closest Structural Analogs


The ergopeptine alkaloid family exhibits profound differences in receptor selectivity, functional activity, and metabolic stability stemming from minor structural modifications. Hydrogenation of the 9,10 double bond (producing dihydro derivatives) alters receptor binding kinetics and CNS penetration [1]. Bromination at the 2-position (bromocriptine) enhances prolactin-inhibiting potency but eliminates uterotonic and vasoconstrictive effects present in the parent compound [2]. Even stereochemical differences—as between α- and β-ergocryptine isomers differing only in a single methyl group position—yield distinct pharmacological profiles [3]. Consequently, substituting α-ergocryptine mesylate with bromocriptine, dihydroergocryptine, or other ergot alkaloids without experimental validation introduces uncontrolled variables in receptor binding, functional outcomes, and off-target liabilities.

Alpha-Ergocryptine Mesylate: Quantitative Differentiation Evidence Against Comparator Compounds


Alpha-Ergocryptine vs. Bromocriptine: Differential Prolactin Suppression Potency and Functional Selectivity

In the class of ergocryptine molecules, α-ergocryptine and ergocornine are identified as the most potent endogenous members for prolactin inhibition. Bromocriptine (2-bromo-α-ergocryptine) exhibits a magnification of this effect but with a critical functional distinction: bromination eliminates the uterotonic and vasoconstrictive effects that are retained in α-ergocryptine [1]. This differential functional profile is essential for applications where preserving or avoiding vasoactive effects is a key experimental variable.

Prolactin inhibition Dopamine D2 receptor Ergot alkaloid pharmacology

Alpha-Ergocryptine vs. Dihydro-Alpha-Ergocryptine: Impact of 9,10-Hydrogenation on Molecular Properties

The key structural distinction between α-ergocryptine and dihydro-α-ergocryptine is saturation of the 9,10 double bond. This hydrogenation results in distinct molecular weights and salt forms. α-Ergocryptine mesylate (CAS 2706-66-3) has a molecular weight of 671.8 g/mol , whereas dihydro-α-ergocryptine mesylate (CAS 14271-05-7) has a molecular weight of 673.83 g/mol [1]. Hydrogenation also alters receptor binding kinetics; dihydro-α-ergocryptine exhibits slow association kinetics with dopamine receptors (Kdapp 0.7 nM requiring 30-minute incubation for accurate determination) [2].

Hydrogenation Ergot alkaloid Metabolic stability

Alpha-Ergocryptine vs. Beta-Ergocryptine: Stereochemical Differentiation and Isomeric Purity Requirements

α-Ergocryptine and β-ergocryptine are diastereomers differentiated solely by the position of a single methyl group, arising from a proteinogenic amino acid replacement from leucine to isoleucine in the peptide moiety [1]. Historically, ergocryptine discussed in the literature prior to 1967—when β-ergocryptine was first separated—is now understood to refer to α-ergocryptine [2]. In pharmaceutical preparations such as ergoloid mesylates, the α and β isomers exist in a defined 2:1 ratio [3], indicating that the isomeric composition is pharmacologically relevant and controlled.

Stereochemistry Isomer separation Alpha-beta differentiation

Alpha-Ergocryptine Binding Affinity at Dopamine D2 Receptor: Potency Relative to Dopamine

Binding studies in cell culture systems demonstrate that α-ergocryptine exhibits approximately 100-fold lower potency than dopamine at the D2 dopamine receptor [1]. Specifically, α-ergocryptine and bromocriptine showed approximately 1/100th the potency of dopamine in D2 receptor binding and activation assays [1]. This quantitative potency difference establishes α-ergocryptine as a moderate-affinity D2 ligand rather than a high-potency agonist, distinguishing it from synthetic ergolines optimized for higher D2 affinity.

Dopamine D2 receptor Binding affinity Ki

Alpha-Ergocryptine Mesylate: Recommended Research and Industrial Applications Based on Differential Evidence


Synthesis of Bromocriptine and Related 2-Bromo Derivatives

α-Ergocryptine mesylate is the primary starting material for the semi-synthetic production of bromocriptine (2-bromo-α-ergocryptine mesylate) [1]. Its unhydrogenated ergoline core with the native 9,10 double bond is essential for subsequent bromination chemistry. The mesylate salt form provides crystalline stability suitable for synthetic workflows.

Reference Standard for Prolactin Inhibition Assays Requiring Intact Vasoactivity

Unlike bromocriptine, which loses uterotonic and vasoconstrictive effects, α-ergocryptine mesylate retains these functional properties while still inhibiting prolactin secretion [2]. This makes it the appropriate reference compound for studies investigating the interplay between prolactin suppression and vasoactive or uterotonic endpoints.

Analytical Reference Material for Ergot Alkaloid Identification and Impurity Profiling

α-Ergocryptine mesylate serves as a key reference standard for the identification and quantification of ergot alkaloids in pharmaceutical preparations and natural products. Its distinct stereochemistry differentiates it from β-ergocryptine [3], and it is specified as an impurity marker (Bromocriptine Impurity B) in bromocriptine drug substance analysis [4].

D2 Dopamine Receptor Pharmacology Studies with Moderate-Affinity Ergot Ligands

With approximately 1/100th the potency of dopamine at D2 receptors [5], α-ergocryptine mesylate provides a moderate-affinity ergot alkaloid tool for receptor binding and functional studies where full agonism comparable to endogenous dopamine is not desired, enabling investigation of partial agonism or probe-dependent pharmacology.

Quote Request

Request a Quote for alpha-Ergocryptine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.